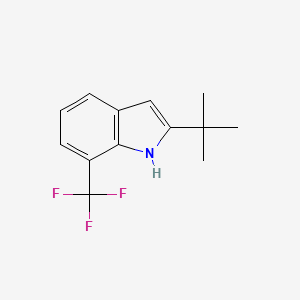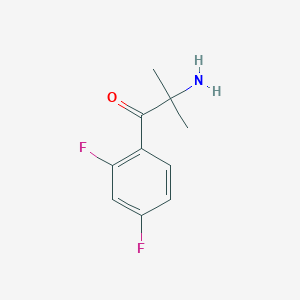
1-Iodo-3-(methoxymethoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Iodo-3-(methoxymethoxy)naphthalene is an organic compound belonging to the class of naphthalenes It is characterized by the presence of an iodine atom and a methoxymethoxy group attached to the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Iodo-3-(methoxymethoxy)naphthalene can be synthesized through a multi-step process. One common method involves the iodination of 3-(methoxymethoxy)naphthalene. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the naphthalene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Iodo-3-(methoxymethoxy)naphthalene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups replacing the iodine atom .
Wissenschaftliche Forschungsanwendungen
1-Iodo-3-(methoxymethoxy)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural properties.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 1-iodo-3-(methoxymethoxy)naphthalene exerts its effects involves interactions with molecular targets and pathways. The iodine atom and methoxymethoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets depend on the context of its application, such as in biological systems or chemical reactions .
Vergleich Mit ähnlichen Verbindungen
- 1-Iodo-2-(methoxymethoxy)naphthalene
- 1-Iodo-4-(methoxymethoxy)naphthalene
- 1-Iodo-5-(methoxymethoxy)naphthalene
Comparison: 1-Iodo-3-(methoxymethoxy)naphthalene is unique due to the specific positioning of the iodine atom and methoxymethoxy group on the naphthalene ring.
Eigenschaften
Molekularformel |
C12H11IO2 |
|---|---|
Molekulargewicht |
314.12 g/mol |
IUPAC-Name |
1-iodo-3-(methoxymethoxy)naphthalene |
InChI |
InChI=1S/C12H11IO2/c1-14-8-15-10-6-9-4-2-3-5-11(9)12(13)7-10/h2-7H,8H2,1H3 |
InChI-Schlüssel |
NIIPYAJVODRXRK-UHFFFAOYSA-N |
Kanonische SMILES |
COCOC1=CC2=CC=CC=C2C(=C1)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


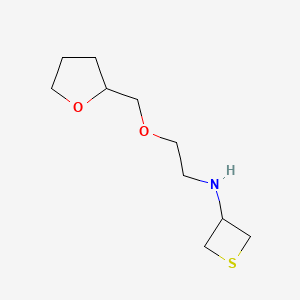
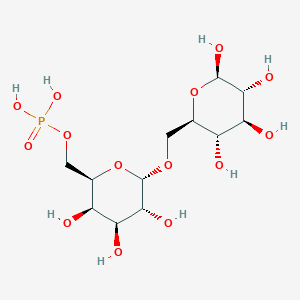

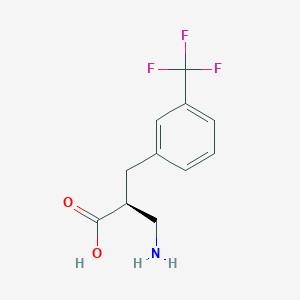
![2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide](/img/structure/B12957629.png)
![tert-Butyl 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957634.png)
![Methyl dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizine]-7a'(5'H)-carboxylate](/img/structure/B12957639.png)
